2-Bromo-2'chloro-5'-nitroacetophenone
Description
2-Bromo-2'-chloro-5'-nitroacetophenone (CAS 6851-99-6; molecular formula C₈H₆BrClNO₃) is a halogenated nitroacetophenone derivative characterized by a bromine atom at the α-position, a chlorine substituent at the 2'-position, and a nitro group at the 5'-position of the aromatic ring. This compound is a white to pale yellow crystalline powder with a melting point of 55–57°C and a predicted boiling point of 335.7±17.0°C. Its density is 1.671±0.06 g/cm³ .
Properties
Molecular Formula |
C8H5BrClNO3 |
|---|---|
Molecular Weight |
278.49 g/mol |
IUPAC Name |
2-bromo-1-(2-chloro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClNO3/c9-4-8(12)6-3-5(11(13)14)1-2-7(6)10/h1-3H,4H2 |
InChI Key |
GOUKYGXFXFADHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)CBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| 2-Bromo-2'-chloro-5'-nitroacetophenone | 6851-99-6 | C₈H₆BrClNO₃ | 271.5 | 55–57 | Br (α), Cl (2'), NO₂ (5') |
| 2'-Chloro-5'-nitroacetophenone | 23082-50-0 | C₈H₆ClNO₃ | 199.58 | Not reported | Cl (2'), NO₂ (5') |
| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | C₉H₉BrO₂ | 229.08 | Not reported | Br (α), OCH₃ (4') |
| 5'-Chloro-2'-hydroxy-3'-nitroacetophenone | 84942-40-5 | C₈H₆ClNO₄ | 215.59 | Not reported | Cl (5'), OH (2'), NO₂ (3') |
| 2-Bromo-2'-nitroacetophenone | 6851-99-6 | C₈H₆BrNO₃ | 244.04 | 55–57 | Br (α), NO₂ (2') |
Sources :
(a) Halogen vs. Nitro Substituents
- 2-Bromo-2'-chloro-5'-nitroacetophenone: The bromine atom at the α-position enhances its reactivity as a leaving group, facilitating nucleophilic substitution reactions. For example, it reacts with ethyl mercaptoacetate to form thiopyrano compounds via Dieckmann cyclization .
- 2'-Chloro-5'-nitroacetophenone: Lacks the α-bromine, limiting its utility in substitution reactions. However, the nitro group at 5' activates the ring for electrophilic aromatic substitution .
- 2-Bromo-4'-methoxyacetophenone: The methoxy group (electron-donating) deactivates the ring, directing reactions to specific positions, while the bromine enables cross-coupling reactions .
(b) Functional Group Interactions
- 5'-Chloro-2'-hydroxy-3'-nitroacetophenone: The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. This compound is used in synthesizing heterocyclic frameworks .
- 2-Bromo-2'-nitroacetophenone: The nitro group at 2' sterically hinders reactions at the ortho position but is effective in forming azides (e.g., 2-azido-1-(2-nitrophenyl)ethanone) .
Table 2: Hazard Profiles
| Compound Name | Hazard Classification | Key Risks |
|---|---|---|
| 2-Bromo-2'-chloro-5'-nitroacetophenone | Not fully classified | Likely irritant (based on analogues) |
| 2'-Nitroacetophenone | Harmful if swallowed (GHS) | Acute toxicity (oral) |
| 5'-Bromo-2'-hydroxy-3'-nitroacetophenone | No data available | Unknown |
| 4'-Nitroacetophenone | >98% purity (GC) | Irritant (similar nitro compounds) |
Comparison with 2-Bromo-2'-nitroacetophenone
While both compounds share an α-bromine, the nitro group's position (5' vs. 2') alters reactivity. For instance, 2-Bromo-2'-nitroacetophenone is used to synthesize azides (e.g., 2-azido-1-(2-nitrophenyl)ethanone), whereas the chloro-nitro derivative is more suited for cyclizations .
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